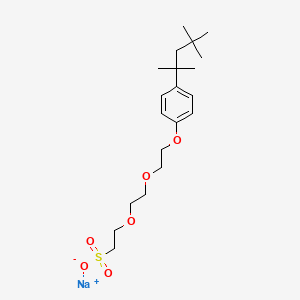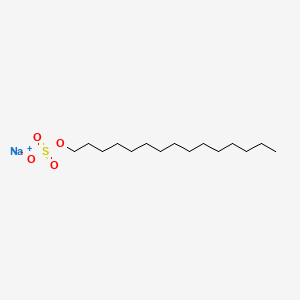
Ácido 2-metil-4-(trifluorometil)benzoico
Descripción general
Descripción
2-Methyl-4-(trifluoromethyl)benzoic acid is a derivative of benzoic acid. It has a molecular weight of 204.15 . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 2-Methyl-4-(trifluoromethyl)benzoic acid can be achieved from meta-chlorobenzotrifluoride raw material, with 2,2,6,6 tetramethyl piperidine magnesium chlorides or 2,2,6,6 tetramethyl piperidine lithium selectivity deprotonations . It can also be synthesized from 2-(trifluoromethyl)benzoic acid by treating it with concentrated sulfuric acid, stirring, and adding fuming nitric acid dropwise .Molecular Structure Analysis
The molecular properties of 2-Methyl-4-(trifluoromethyl)benzoic acid have been studied using molecular orbital and empirical methods .Chemical Reactions Analysis
2-Methyl-4-(trifluoromethyl)benzoic acid was used in the synthesis of 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy moiety . It was also used to investigate the binding of 2-pyridinone and amino acid derivative as ligands with chaperones PapD and FimC by surface plasmon resonance and 1 HNMR spectroscopy .Physical and Chemical Properties Analysis
2-Methyl-4-(trifluoromethyl)benzoic acid is a slightly yellow to yellow-brown crystalline powder . It has a melting point of 13-14 °C and a boiling point of 94-95 °C/21 mmHg .Aplicaciones Científicas De Investigación
Intermediarios Farmacéuticos
Ácido 2-metil-4-(trifluorometil)benzoico: se utiliza comúnmente como intermedio en la síntesis de diversos compuestos farmacéuticos. Su grupo trifluorometilo es particularmente valioso debido a su capacidad para influir en la actividad biológica de los fármacos resultantes .
Síntesis Orgánica
Este compuesto sirve como precursor en la síntesis orgánica, especialmente en la construcción de moléculas complejas. Puede sufrir diversas reacciones químicas, incluida la bromación por radicales libres y la sustitución nucleofílica, que son fundamentales para crear diversos compuestos orgánicos .
Química Analítica
El compuesto se utiliza como estándar interno en la cromatografía de gases-espectrometría de masas (GC/MS) para el análisis ultra-traza de ácidos carboxílicos aromáticos fluorados. Esta aplicación es esencial para el monitoreo ambiental y el control de calidad farmacéutico .
Agentes Antimícoticos
Estudios recientes han demostrado que los derivados del ácido 2-metil-4-(trifluorometil)benzoico exhiben potencial como agentes antimícoticos. Estos compuestos se han probado contra diversas cepas de hongos, lo que indica su utilidad en el desarrollo de nuevos medicamentos antifúngicos .
Ligando para Captadores
El compuesto se ha utilizado en investigación bioquímica para investigar la unión de ligandos con proteínas captadoras. Comprender esta interacción es vital para el desarrollo de agentes terapéuticos dirigidos a enfermedades de mal plegamiento de proteínas .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-4-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-5-4-6(9(10,11)12)2-3-7(5)8(13)14/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRSPVWAKZZUFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623419 | |
| Record name | 2-Methyl-4-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23984-82-9 | |
| Record name | 2-Methyl-4-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-4-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Oxa-4-azaspiro[5.5]undecane](/img/structure/B1602963.png)







